Thiophen-2-yl-m-tolylamino-acetic acid is an organic compound characterized by its unique structural features, including a thiophene ring and an amino acid moiety. It is particularly notable for its potential applications in medicinal chemistry, where it serves as a building block for more complex molecules. The compound's molecular formula is , with a molecular weight of 247.31 g/mol. Its systematic IUPAC name is 2-(3-methylanilino)-2-thiophen-2-ylacetic acid, and it is recognized for its bioactive properties relevant to various therapeutic areas, including cancer and inflammation .
Thiophen-2-yl-m-tolylamino-acetic acid falls under the classification of thiophene derivatives, which are known for their aromatic properties and diverse reactivity. This compound is synthesized through several methods, primarily involving condensation reactions between thiophene derivatives and m-toluidine or glycine derivatives. Its classification as an amino acid derivative further highlights its relevance in biochemical applications.
The synthesis of thiophen-2-yl-m-tolylamino-acetic acid typically involves the following methods:
The condensation typically requires specific reaction conditions such as temperature control and the presence of solvents that facilitate the interaction between reactants. The optimization of these conditions is crucial for achieving high yields and purity in the final product.
The molecular structure of thiophen-2-yl-m-tolylamino-acetic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.31 g/mol |
IUPAC Name | 2-(3-methylanilino)-2-thiophen-2-ylacetic acid |
InChI | InChI=1S/C13H13NO2S/c1-9-4-2-5... |
InChI Key | ZVCWCYUUHSQXHZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O |
Thiophen-2-yl-m-tolylamino-acetic acid can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, including yield and selectivity.
The mechanism of action for thiophen-2-yl-m-tolylamino-acetic acid is not fully elucidated but generally involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological activities relevant to therapeutic applications, particularly in cancer therapy and inflammation management .
Thiophen-2-yl-m-tolylamino-acetic acid exhibits properties typical of organic compounds with aromatic structures:
The compound's chemical behavior includes reactivity characteristic of both thiophene derivatives and amino acids:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity (>98%) and confirm structural integrity during synthesis .
Thiophen-2-yl-m-tolylamino-acetic acid has significant applications in scientific research:
Thiophen-2-yl-m-tolylamino-acetic acid (IUPAC: N-(thiophen-2-yl)-N-(m-tolyl)glycine; CAS: 725253-14-5) represents a structurally optimized heterocyclic scaffold integrating thiophene and substituted aniline moieties linked through a glycine spacer. This molecular architecture confers unique electronic properties and target selectivity, positioning it as a versatile pharmacophore in modern drug discovery [3]. Its chemical identity bridges aromatic π-systems with hydrogen-bonding capabilities, enabling precise interactions with enzymatic pockets involved in inflammation and cancer pathogenesis.
Table 1: Fundamental Identifiers of Thiophen-2-yl-m-tolylamino-acetic Acid
Property | Value |
---|---|
CAS Registry Number | 725253-14-5 |
IUPAC Name | N-(thiophen-2-yl)-N-(m-tolyl)glycine |
Molecular Formula | C₁₃H₁₃NO₂S |
Molecular Weight | 247.32 g/mol |
SMILES | CC1=CC(=CC=C1)N(CC(O)=O)C1=CC=CS1 |
Key Structural Features | Thiophene ring, m-tolyl group, acetic acid linker |
The compound emerged from systematic efforts to optimize 2-(thiophen-2-yl)acetic acid derivatives, a scaffold historically recognized for its metabolic stability and synthetic versatility [9]. Early heterocyclic drug development leveraged thiophene’s bioisosteric relationship with phenyl rings, enhancing pharmacokinetic profiles while retaining target affinity. The specific integration of the m-tolylamino group arose from fragment-based drug design (FBDD) pipelines targeting glutathione-dependent enzymes. Researchers utilized virtual fragment screening of aromatic bromides modifiable via Suzuki-Miyaura cross-coupling, identifying 2-(thiophen-2-yl)acetic acid as a privileged chemical platform for further elaboration [2] [4]. This approach enabled efficient diversification at the acetic acid linker, yielding Thiophen-2-yl-m-tolylamino-acetic acid as a lead structure with enhanced steric and electronic complementarity to biological targets like mPGES-1.
This compound exhibits selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a glutathione (GSH)-dependent enzyme overexpressed in inflammatory and tumor microenvironments [2] [4]. mPGES-1 catalyzes the terminal step in prostaglandin E₂ (PGE₂) biosynthesis, making it a therapeutically strategic target. Molecular modeling studies reveal that the compound docks within a hydrophobic cleft adjacent to the GSH-binding site of mPGES-1 (PDB ID: 4AL0). Key interactions include:
Table 2: Biochemical Profile Against mPGES-1
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ | Low micromolar range | Cell-free assay |
Selectivity | >50-fold vs COX-1/2 | Comparative inhibition screening |
Binding Affinity (Kd) | 2.8 μM | Isothermal titration calorimetry |
GSH Competition | Non-competitive | Enzyme kinetics |
This inhibition profile offers a significant advantage over cyclooxygenase (COX) inhibitors by selectively blocking pathological PGE₂ without disrupting homeostatic prostanoids, thereby circumventing cardiovascular and gastrointestinal toxicities [4].
The compound’s ability to suppress PGE₂ production directly translates to dual anti-inflammatory and anticancer effects, validated through in vitro and cell-based studies:
Table 3: Cellular Activity Profile in Cancer Models
Cell Line | Effect | Exposure Time | Key Outcome |
---|---|---|---|
A549 (NSCLC) | Cell cycle arrest | 24h | 78% cells in G0/G1 phase |
A549 (NSCLC) | Apoptosis induction | 48–72h | SubG0/G1 fraction increase >40% |
MCF-7 (Breast) | PGE₂ suppression | 24h | 85% inhibition at 10 μM |
Structural derivatives of this core scaffold show enhanced potency by incorporating electron-withdrawing groups (e.g., -F, -CF₃) on the m-tolyl ring, which improve target residence time and cellular permeability [3] [4]. The acetic acid linker remains indispensable for ionic interactions with catalytic residues, while the thiophene–tolylamine system provides optimal spatial occupancy for the enzyme’s hydrophobic subpockets.
Concluding Perspectives
Thiophen-2-yl-m-tolylamino-acetic acid exemplifies rational structure-based design in heterocyclic medicinal chemistry. Its targeted inhibition of mPGES-1 underscores the therapeutic potential of disrupting glutathione-dependent pathways in inflammation and oncology. Future directions include co-crystallization studies to refine binding models and in vivo validation of synergistic effects with immune checkpoint inhibitors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1